molecular formula C23H20Br2N4O2 B11685612 2-{(2E)-2-[4-(benzyloxy)-3,5-dibromobenzylidene]hydrazinyl}-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile

2-{(2E)-2-[4-(benzyloxy)-3,5-dibromobenzylidene]hydrazinyl}-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile

Katalognummer: B11685612
Molekulargewicht: 544.2 g/mol
InChI-Schlüssel: UUMREIXAADNHRQ-KKMKTNMSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{(2E)-2-[4-(benzyloxy)-3,5-dibromobenzylidene]hydrazinyl}-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile is a complex organic compound that features a pyridine ring substituted with various functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(2E)-2-[4-(benzyloxy)-3,5-dibromobenzylidene]hydrazinyl}-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridine ring: This can be achieved through a condensation reaction involving appropriate precursors.

    Introduction of the benzyloxy and dibromobenzylidene groups: These groups can be introduced via electrophilic aromatic substitution reactions.

    Formation of the hydrazinyl linkage: This step may involve the reaction of a hydrazine derivative with an aldehyde or ketone.

    Final modifications: Introduction of the methoxymethyl and methyl groups can be achieved through alkylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions could target the nitro or carbonyl groups, converting them to amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group might yield benzoic acid derivatives, while reduction of the nitro group could produce amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Catalysis: The compound could serve as a ligand in coordination chemistry, aiding in the development of new catalysts.

    Organic Synthesis: It may be used as an intermediate in the synthesis of more complex molecules.

Biology

    Drug Development:

    Biological Probes: The compound could be used as a probe to study biological pathways and interactions.

Medicine

    Pharmacology: Investigation of its pharmacokinetic and pharmacodynamic properties to assess its potential as a drug candidate.

    Diagnostics: Use in diagnostic assays to detect specific biomolecules.

Industry

    Materials Science:

    Agriculture: Use as a pesticide or herbicide due to its bioactive properties.

Wirkmechanismus

The mechanism of action of 2-{(2E)-2-[4-(benzyloxy)-3,5-dibromobenzylidene]hydrazinyl}-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or interference with cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-{(2E)-2-[4-(benzyloxy)-3,5-dichlorobenzylidene]hydrazinyl}-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile
  • 2-{(2E)-2-[4-(benzyloxy)-3,5-difluorobenzylidene]hydrazinyl}-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile

Comparison

Compared to its analogs, 2-{(2E)-2-[4-(benzyloxy)-3,5-dibromobenzylidene]hydrazinyl}-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile may exhibit unique properties due to the presence of bromine atoms, which can influence its reactivity, biological activity, and physical properties. The dibromo substitution might enhance its electron-withdrawing effects, potentially increasing its stability and altering its interaction with biological targets.

Eigenschaften

Molekularformel

C23H20Br2N4O2

Molekulargewicht

544.2 g/mol

IUPAC-Name

2-[(2E)-2-[(3,5-dibromo-4-phenylmethoxyphenyl)methylidene]hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile

InChI

InChI=1S/C23H20Br2N4O2/c1-15-8-18(14-30-2)19(11-26)23(28-15)29-27-12-17-9-20(24)22(21(25)10-17)31-13-16-6-4-3-5-7-16/h3-10,12H,13-14H2,1-2H3,(H,28,29)/b27-12+

InChI-Schlüssel

UUMREIXAADNHRQ-KKMKTNMSSA-N

Isomerische SMILES

CC1=CC(=C(C(=N1)N/N=C/C2=CC(=C(C(=C2)Br)OCC3=CC=CC=C3)Br)C#N)COC

Kanonische SMILES

CC1=CC(=C(C(=N1)NN=CC2=CC(=C(C(=C2)Br)OCC3=CC=CC=C3)Br)C#N)COC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.